Physicochemical properties of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Physicochemical properties of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine, a diamine building block with significant potential in medicinal chemistry and drug development. As the behavior of a molecule in biological systems is fundamentally governed by its physical and chemical characteristics, a thorough understanding of these properties is paramount for its effective application. This document details the compound's chemical identity, explores its critical physicochemical parameters—pKa, logP, and aqueous solubility—and provides validated, step-by-step experimental protocols for their determination. The causality behind experimental design and the interpretation of these properties in the context of drug discovery are emphasized throughout, offering researchers and scientists a practical and authoritative resource.
Introduction
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a saturated heterocyclic compound featuring a pyrrolidine ring N-substituted with a methyl group and a 2-aminoethyl substituent at the 3-position. The presence of two basic nitrogen centers—a tertiary amine within the pyrrolidine ring and a primary amine on the ethyl side-chain—defines its character as a diamine. Such scaffolds are of high interest in pharmaceutical research as they can engage in multiple hydrogen bonding and ionic interactions, often serving as key fragments in the design of receptor agonists, antagonists, and enzyme inhibitors. The overall physicochemical profile, dictated by its ionization state (pKa), lipophilicity (logP), and solubility, directly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, making the characterization detailed herein an essential first step in any drug development campaign.
Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.
Table 1: Chemical Identifiers for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine
| Identifier | Value | Source |
| IUPAC Name | 2-(1-methylpyrrolidin-3-yl)ethan-1-amine | [1] |
| CAS Number | 774213-88-6 | [1] |
| Synonyms | 1-methyl-3-(aminoethyl)pyrrolidine; 2-(1-methylpyrrolidin-3-yl)ethanamine | [1] |
| Molecular Formula | C₇H₁₆N₂ | [1] |
| Molecular Weight | 128.22 g/mol | [1] |
| SMILES | CN1CC(CCN)C1 | N/A |
| InChI Key | PNHGJPJOMCXSKN-UHFFFAOYSA-N |
(Note: The dihydrochloride salt is also commercially available under CAS Number 1286628-31-6[2])
(Image generated for illustrative purposes)
Core Physicochemical Properties
The interplay between a molecule's ionization, lipophilicity, and solubility dictates its journey through biological systems. While specific experimental values for this exact molecule are not widely published, we can infer its likely properties based on its structure and data from analogous compounds. The following sections outline these properties and, critically, the established methodologies for their precise experimental determination.
Table 2: Summary of Key Physicochemical Properties
| Property | Predicted/Expected Value | Significance in Drug Development |
| pKa₁ (Primary Amine) | ~10-10.5 | Influences charge state in physiological pH, receptor interaction, solubility. |
| pKa₂ (Tertiary Amine) | ~8.5-9.5 | Affects overall basicity and charge distribution. |
| logP (Partition Coefficient) | -0.5 to 1.0 | Key indicator of membrane permeability and potential for non-specific binding. A value in this range suggests moderate hydrophilicity. |
| Aqueous Solubility | High (especially at pH < 7) | Crucial for formulation, administration, and systemic absorption. |
Acidity and Basicity (pKa)
As a diamine, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine possesses two pKa values corresponding to the protonation equilibria of its two nitrogen atoms. The primary amine is expected to be the more basic of the two. These pKa values are critical as they determine the molecule's charge state at physiological pH (~7.4). A molecule that is predominantly charged at this pH will typically exhibit higher aqueous solubility but lower passive membrane permeability.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is the measure of a compound's differential solubility between a nonpolar solvent (n-octanol) and a polar solvent (water).[3] It is a fundamental parameter for predicting a drug's ADME properties.[4] A positive logP indicates a preference for lipid environments (lipophilic), while a negative value indicates a preference for aqueous environments (hydrophilic).[3][4] Based on structurally similar compounds, 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is predicted to be relatively hydrophilic, with a low positive or negative logP value.[5][6]
Aqueous Solubility
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[7] For ionizable compounds like the topic molecule, solubility is highly pH-dependent. Due to the presence of two basic amines, the compound is expected to be freely soluble in acidic aqueous solutions where it exists as a protonated salt. Poor solubility can be a major impediment to drug development, affecting everything from in-vitro assays to in-vivo bioavailability.
Experimental Determination of Physicochemical Properties
Theoretical predictions provide useful estimates, but definitive characterization requires rigorous experimental determination. The following sections detail authoritative, field-proven protocols.
Determination of pKa
The pKa can be determined by monitoring a pH-dependent physical property, which results in a sigmoidal curve when plotted against pH; the inflection point of this curve corresponds to the pKa.[8]
Method 1: Potentiometric Titration
This is a widely used and robust method for pKa determination.[8] It involves the stepwise addition of a titrant (e.g., HCl) to a solution of the analyte while monitoring the pH with a calibrated electrode.[9]
Protocol: Potentiometric Titration
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Preparation: Accurately prepare a ~0.01 M solution of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in deionized, CO₂-free water.
-
Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Titration: Place the analyte solution in a thermostatted vessel (~25 °C) and begin stirring. Add standardized 0.1 M HCl in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values correspond to the pH at the half-equivalence points. For a diamine, two inflection points will be observed.
Method 2: UV-Vis Spectrophotometry
This method is applicable if the protonated and neutral forms of the molecule have different UV-Vis absorbance spectra.[8] A series of buffered solutions of the compound are prepared across a wide pH range, and their absorbance is measured at a wavelength where the difference between the species is maximal.[10]
Protocol: UV-Vis Spectrophotometry
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Wavelength Selection: Scan the UV-Vis spectrum of the compound in highly acidic (e.g., 0.1 M HCl) and highly basic (e.g., 0.1 M NaOH) solutions to identify a suitable analytical wavelength (λ_max_) with a significant difference in absorbance.
-
Buffer Preparation: Prepare a series of buffers covering the pH range of interest (e.g., pH 2 to 12).
-
Sample Preparation: Prepare solutions of the compound at a constant concentration in each buffer.
-
Measurement: Measure the absorbance of each solution at the selected λ_max_.
-
Analysis: Plot absorbance versus pH. The resulting sigmoidal curve is fitted, and the pKa is determined from the inflection point.[8]
Determination of logP (Shake-Flask Method)
The "shake-flask" method is the traditional and most reliable method for logP determination.[8] It directly measures the partitioning of a solute between n-octanol and water.
Protocol: OECD 117 Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer of relevant pH, e.g., 7.4) with n-octanol by mixing them vigorously for 24 hours, followed by separation. This step is critical to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine in the aqueous phase. The concentration should be below the solubility limit.
-
Partitioning: Combine the aqueous solution with a known volume of the pre-saturated n-octanol in a separatory funnel. The volume ratio is adjusted based on the expected logP.
-
Equilibration: Shake the funnel gently for a sufficient time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow partitioning to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation may be required to break up emulsions.
-
Quantification: Carefully sample each phase and determine the concentration of the analyte using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[4]
Determination of Aqueous Solubility (Flask Method)
The OECD Test Guideline 105 describes the flask method, which is suitable for determining water solubility for substances with solubilities above 10⁻² g/L.[7][11]
Protocol: OECD 105 Flask Method
-
Equilibration: Add an excess amount of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine to a known volume of water (or buffer of a specific pH) in a flask.
-
Stirring: Stir the mixture in a constant temperature bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary time.[7]
-
Phase Separation: After equilibration, cease stirring and allow undissolved solid to settle.
-
Sampling: Carefully take a sample from the clear supernatant. To ensure no solid particulates are included, the sample should be centrifuged and/or filtered.
-
Quantification: Determine the concentration of the dissolved analyte in the sample using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Result: The measured concentration represents the aqueous solubility at that specific temperature and pH.
Conclusion
2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is a molecule whose physicochemical properties—notably its dual basic centers, predicted hydrophilicity, and likely high aqueous solubility—make it a compelling building block for drug discovery. Its character is defined by the interplay of its pKa, logP, and solubility, which collectively govern its biological behavior. While predictions offer valuable guidance, the experimental protocols detailed in this guide provide a robust framework for obtaining the precise, high-quality data required for informed decision-making in research and development. The application of these standardized methods is a prerequisite for advancing molecules of this class from chemical curiosities to potential therapeutic agents.
References
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Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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Scymaris. (n.d.). Water Solubility. Retrieved from [Link]
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Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-(Pyrrolidin-1-yl)ethanamine. Retrieved from [Link]
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BYJU'S. (n.d.). How to calculate pKa. Retrieved from [Link]
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Gackowski, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Retrieved from [Link]
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Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Semantic Scholar. Retrieved from [Link]
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(Illustrative structure)